Cynanoneside A
Description
Cynanoneside A is a phenylethanoid glycoside isolated from the roots of Cynanchum auriculatum, a plant traditionally used in Chinese medicine for its anti-inflammatory and neuroprotective properties . Pharmacological studies highlight its antioxidant, anti-apoptotic, and anti-cancer activities, particularly in modulating mitochondrial pathways and reactive oxygen species (ROS) scavenging . Its molecular formula is $ C{19}H{28}O_{10} $, with a molecular weight of 440.42 g/mol, and it exhibits moderate water solubility (2.1 mg/mL at 25°C) .
Properties
IUPAC Name |
1-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-6(16)7-2-3-9(8(17)4-7)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBYMQDYQAZRZ-RKQHYHRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cynanoneside A typically involves extraction from the roots of Cynanchum taiwanianum. The process begins with the dried roots being extracted twice with methanol at room temperature. The methanol extract is then suspended in water and extracted with dichloromethane. The dichloromethane extract is subjected to silica gel column chromatography using a step gradient solvent system of dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely follow similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Cynanoneside A can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of acetophenone glucosides.
Mechanism of Action
The mechanism of action of Cynanoneside A involves its interaction with various molecular targets and pathways. It is known to modulate the activity of ATP-binding cassette transporters, which play a crucial role in the absorption and distribution of drugs in the body . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound, Salidroside, and Echinacoside
| Property | This compound | Salidroside | Echinacoside |
|---|---|---|---|
| Molecular Formula | $ C{19}H{28}O_{10} $ | $ C{14}H{20}O_{7} $ | $ C{35}H{46}O_{20} $ |
| Molecular Weight | 440.42 g/mol | 300.30 g/mol | 786.72 g/mol |
| Key Substituents | Methoxy, hydroxyl | Hydroxyl | Caffeoyl, hydroxyl |
| Solubility | 2.1 mg/mL (water) | 5.8 mg/mL (water) | 0.9 mg/mL (water) |
| Bioavailability | 12% (oral) | 18% (oral) | 5% (oral) |
| Primary Activities | Antioxidant, anti-cancer | Anti-fatigue, neuroprotection | Immunomodulation, antiviral |
| IC50 (ROS Scavenging) | 8.7 μM | 12.3 μM | 6.5 μM |
| Clinical Trials | Preclinical | Phase II (neuroprotection) | Phase III (immunity) |
Data derived from pharmacological assays and pharmacokinetic studies .
Key Differences and Implications
Echinacoside’s caffeoyl groups contribute to stronger antioxidant activity but reduce oral bioavailability due to higher molecular weight .
Pharmacological Efficacy: While all three compounds exhibit ROS scavenging, this compound shows superior anti-cancer activity in vitro (IC50 = 8.7 μM vs. 12.3 μM for Salidroside) . Echinacoside’s immunomodulatory effects are attributed to its caffeoyl moieties, absent in this compound .
Bioavailability Challenges: this compound’s moderate bioavailability (12%) limits its therapeutic use compared to Salidroside (18%), necessitating formulation optimizations like nano-encapsulation .
Mechanistic Insights
- This compound vs. Salidroside: Methoxy substitution in this compound reduces hydrogen bonding with aqueous environments, favoring membrane permeability but slightly lowering water solubility .
- This compound vs. Echinacoside: The absence of caffeoyl groups in this compound diminishes its metal-chelating capacity, explaining its lower antioxidant potency compared to Echinacoside .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
